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molecular formula C9H21NOSi B8651148 Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl- CAS No. 82112-20-7

Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl-

Cat. No. B8651148
M. Wt: 187.35 g/mol
InChI Key: SZMVPLNXMKLYMZ-UHFFFAOYSA-N
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Patent
US04467037

Procedure details

To a vigorously stirred solution of 73.1 g (1.0 mole) N-methylacetamide dissolved in 1400 ml of dry triethylamine was added 196 g (1.30 mole) of t-butyldimethylsilyl chloride. The flask was purged with dry nitrogen and then equipped with a drying tube. Hard stirring of the mixture was continued for 24 hours at room temperature. Then, under a layer of dry air, the reaction mixture was filtered to remove the precipitate of triethylamine hydrochloride. The resulting filter cake was then washed three times with 150 ml each of dry triethylamine. The filtrate and washings were combined and reduced in volume by distillation at 35 degrees C. at 10 mm Hg. The remaining straw colored liquid was then fractionally distilled.
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[Si:6](Cl)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]>C(N(CC)CC)C>[CH3:1][N:2]([Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7])[C:3](=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
73.1 g
Type
reactant
Smiles
CNC(C)=O
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
196 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl

Conditions

Stirring
Type
CUSTOM
Details
Hard stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with dry nitrogen
CUSTOM
Type
CUSTOM
Details
equipped with a drying tube
FILTRATION
Type
FILTRATION
Details
Then, under a layer of dry air, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate of triethylamine hydrochloride
FILTRATION
Type
FILTRATION
Details
The resulting filter cake
WASH
Type
WASH
Details
was then washed three times with 150 ml each of dry triethylamine
DISTILLATION
Type
DISTILLATION
Details
reduced in volume by distillation at 35 degrees C
DISTILLATION
Type
DISTILLATION
Details
The remaining straw colored liquid was then fractionally distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CN(C(C)=O)[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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